molecular formula C6H9NO2 B077304 Propyl cyanoacetate CAS No. 14447-15-5

Propyl cyanoacetate

Cat. No. B077304
CAS RN: 14447-15-5
M. Wt: 127.14 g/mol
InChI Key: NLFIMXLLXGTDME-UHFFFAOYSA-N
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Description

  • Introduction Propyl cyanoacetate is a chemical compound used in various chemical reactions and synthesis processes. It is known for its role in the formation of other complex molecules and is widely utilized in organic chemistry.

  • Synthesis Analysis

    • The synthesis of compounds related to propyl cyanoacetate often involves condensation reactions. For example, 2-Cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid, a related compound, is synthesized through the condensation of 4-dimehylaminobenzaldehyde and methyl cyanoacetate (Kotteswaran, Senthil Pandian, & Ramasamy, 2016).
  • Molecular Structure Analysis

    • The structure of related cyanoacetate compounds is often analyzed using techniques like Nuclear Magnetic Resonance and Fourier Transform Infrared studies. These techniques reveal the detailed structural aspects of these molecules, including the arrangement of atoms and functional groups (Kotteswaran et al., 2016).
  • Chemical Reactions and Properties

    • Propyl cyanoacetate participates in various chemical reactions, forming complex structures. For instance, ethyl cyanoacetate, a similar compound, is used as a cyanating agent in palladium-catalyzed reactions to efficiently convert aryl halides into their corresponding nitriles (Zheng, Yu, & Shen, 2012).
  • Physical Properties Analysis

    • The physical properties of compounds similar to propyl cyanoacetate, such as melting points, boiling points, and solubility, are often determined using various analytical techniques. These properties are crucial for understanding the behavior of these compounds under different conditions.
  • Chemical Properties Analysis

    • The chemical properties of propyl cyanoacetate, including reactivity with other chemicals, stability under various conditions, and its role in synthesis reactions, are key aspects of its utility in organic chemistry. The properties of related compounds like ethyl cyanoacetate, which acts as a cyanating agent, provide insights into the chemical behavior of propyl cyanoacetate (Zheng et al., 2012).

Scientific Research Applications

  • 3D Prototyping Models

    • Application: Cyanoacrylates are used in creating 3D prototyping models .
    • Results: The use of cyanoacrylates in 3D prototyping has enabled rapid production of models for various purposes, including product design and testing .
  • Fingerprinting in Forensic Science

    • Application: Cyanoacrylates are used for fingerprinting in forensic science .
    • Results: This method has proven to be very effective in revealing latent fingerprints, aiding in forensic investigations .
  • Drug Carriers of Prolonged Action

    • Application: Cyanoacrylates are used for creating drug carriers of prolonged action .
    • Results: This application has improved the effectiveness of various treatments by ensuring a steady, prolonged release of medication .
  • Glass Ionomer Cements

    • Application: Cyanoacrylates are used in glass ionomer cements .
    • Results: The resulting cement is biocompatible, adhesive, and aesthetically pleasing, making it ideal for dental restorations .
  • Obtaining Nanofibers

    • Application: Cyanoacrylates are used for obtaining nanofibers .
    • Results: The resulting nanofibers have a wide range of applications, including filtration, tissue engineering, and drug delivery .
  • Photoresists

    • Application: Cyanoacrylates are used in photoresists .
    • Results: The use of cyanoacrylates in photoresists has contributed to the miniaturization and increased performance of electronic devices .
  • Synthetic Caffeine Production

    • Application: Cyanoacetic acid, a close relative of propyl cyanoacetate, is used as a precursor to synthetic caffeine .
    • Results: Synthetic caffeine, identical to natural caffeine, is produced and used in various foods, beverages, and medications .
  • Drug Development

    • Application: Cyanoacetic acid is a building block for many drugs, including dextromethorphan, amiloride, sulfadimethoxine, and allopurinol .
    • Results: Various effective medications have been developed using cyanoacetic acid as a building block .
  • Superhydrophobic Surfaces

    • Application: Cyanoacrylates have been used to create superhydrophobic surfaces .
    • Results: Superhydrophobic surfaces, which repel water, have a wide range of applications, including self-cleaning materials and corrosion resistance .
  • Synthetic Caffeine Production

    • Application: Cyanoacetic acid, a close relative of propyl cyanoacetate, is used as a precursor to synthetic caffeine .
    • Results: Synthetic caffeine, identical to natural caffeine, is produced and used in various foods, beverages, and medications .
  • Drug Development

    • Application: Cyanoacetic acid is a building block for many drugs, including dextromethorphan, amiloride, sulfadimethoxine, and allopurinol .
    • Results: Various effective medications have been developed using cyanoacetic acid as a building block .
  • Superhydrophobic Surfaces

    • Application: Cyanoacrylates have been used to create superhydrophobic surfaces .
    • Results: Superhydrophobic surfaces, which repel water, have a wide range of applications, including self-cleaning materials and corrosion resistance .

Future Directions

Propyl cyanoacetate holds a key position in diverse industries due to its versatile properties and applications. It serves as a valuable building block in organic synthesis and its reactivity makes it an indispensable intermediate, contributing to the creation of various compounds used in pharmaceuticals, agrochemicals, and specialty chemicals . The ever-evolving pharmaceutical landscape demands diverse and innovative compounds, driving the adoption of propyl cyanoacetate as a critical building block .

properties

IUPAC Name

propyl 2-cyanoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-2-5-9-6(8)3-4-7/h2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLFIMXLLXGTDME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5073400
Record name Acetic acid, cyano-, propyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5073400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propyl cyanoacetate

CAS RN

14447-15-5
Record name Propyl cyanoacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14447-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propyl cyanoacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014447155
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, cyano-, propyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propyl cyanoacetate
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Synthesis routes and methods

Procedure details

Cyanoacetic acid (85.5 g; 1.0 mol), 1-propanol (120 g; 2.0 mol) and p-toluenesulfonic acid monohydrate (1.00 g; 0.005 mol) were introduced into a 500 ml flask. The mixture was slowly heated to a maximum of 105° C. while collecting distillates at 88-90° C. The pressure was reduced so that the flask was maintained at 105-110° C. and the distillates were collected continuously, and the propanol was returned to the flask. After distilling off the unreacted propanol, the n-propyl cyanoacetate (bp 100° C./23 mm Hg) was collected as a clear liquid. The yield was 122 g (96% of theoretical) and its purity was >99% (GC assay).
Quantity
85.5 g
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
47
Citations
RK Kulkarni, EC Johnson, CWR Wade - Analytical Chemistry, 1974 - ACS Publications
The wide spread interest in alkyl 2-cyanoacrylates as promising tissue adhesives in surgical practice made it necessary to set down a quick andeasy method of identifi-cation and …
Number of citations: 7 pubs.acs.org
GB Kharas, WMB Barros, KE Ackerman… - … Science, Part A, 2016 - Taylor & Francis
… In a typical synthesis, equimolar amounts of propyl cyanoacetate and an appropriate ring-substituted benzaldehyde were mixed in equimolar ratio in a 20 mL vial. A few drops of …
Number of citations: 1 www.tandfonline.com
GB Kharas, WMB Barros, A Affaneh… - … Science, Part A, 2016 - Taylor & Francis
… The monomers were synthesized by the piperidine catalyzed Knoevenagel condensation of ring-substituted benzaldehydes and propyl cyanoacetate and characterized by CHN …
Number of citations: 2 www.tandfonline.com
JD Knight, L Arellano, KO Conger, EJ Crespo… - Polymer Bulletin, 2020 - Springer
… PPCA compounds were prepared by condensation of a ring-trisubstituted benzoic aldehyde with propyl cyanoacetate, catalyzed by base, piperidine. Thus, equimolar amounts of propyl …
Number of citations: 3 link.springer.com
GB Kharas, AM Claro, Y Gao, JS Bhanot… - … Science, Part A, 2016 - Taylor & Francis
… of a ring-substituted benzaldehyde with propyl cyanoacetate, catalyzed by base, piperidine. … In a typical synthesis, equimolar amounts of propyl cyanoacetate and an appropriate ring-…
Number of citations: 2 www.tandfonline.com
BY Killam, RT Barkauskas, DP Dembiec, RS Farrell… - 2021 - chemrxiv.org
Alkyl ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates, RPhCH=C(CN)CO2C2H5 (where R is 2-methyl, 3-methyl, 4-methyl, 4-ethyl, 4-isopropyl, 4-t-butyl, 4-trifluoromethyl, 2-…
Number of citations: 3 chemrxiv.org
GB Kharas, VA Sloan-Lyon, JD Grannum… - … Science, Part A, 2016 - Taylor & Francis
… In a typical synthesis, equimolar amounts of propyl cyanoacetate and an appropriate ring-substituted benzaldehyde were mixed in equimolar ratio in a 20 mL vial. A few drops of …
Number of citations: 1 www.tandfonline.com
GB Kharas, CF Dos Santos, Y Gao… - … Science, Part A, 2016 - Taylor & Francis
… The monomers were synthesized by the piperidine catalyzed Knoevenagel condensation of oxy ring-substituted benzaldehydes and propyl cyanoacetate and characterized by CHN …
Number of citations: 8 www.tandfonline.com
GB Kharas, J Bates, AT Boyd, JN Burke… - … Science, Part A, 2017 - Taylor & Francis
… The monomers were synthesized by the piperidine catalyzed Knoevenagel condensation of ring-substituted benzaldehydes and propyl cyanoacetate and characterized by CHN …
Number of citations: 2 www.tandfonline.com
GB Kharas, WS Schjerven, FAS Aldakheel… - … Science, Part A, 2017 - Taylor & Francis
… The monomers were synthesized by the piperidine catalyzed Knoevenagel condensation of ring-substituted benzaldehydes and propyl cyanoacetate and characterized by CHN …
Number of citations: 1 www.tandfonline.com

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